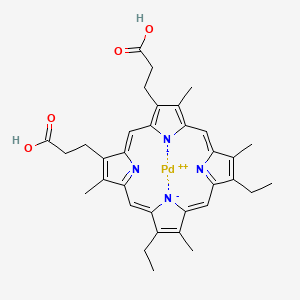

Pd(II) Mesoporphyrin IX

説明

Overview of Metalloporphyrin Significance in Scientific Disciplines

Metalloporphyrins, a class of compounds characterized by a porphyrin macrocycle chelating a central metal ion, are of paramount importance across a multitude of scientific fields. nih.govnih.gov These molecules are often referred to as the "pigments of life" due to their vital roles in fundamental biological processes. nih.gov For instance, chlorophyll (B73375) (a magnesium porphyrin complex) is essential for photosynthesis, while heme (an iron porphyrin complex) is the active site in hemoglobin and myoglobin, responsible for oxygen transport and storage. nih.govmdpi.com

The unique structure of metalloporphyrins, featuring a stable, extended π-electron system, endows them with remarkable photophysical and photochemical properties. nih.govmdpi.com These properties are tunable through modifications of the porphyrin's peripheral substituents or by varying the central metal ion. mdpi.com This versatility has led to their application in diverse areas beyond their natural biological functions.

In medicine, metalloporphyrins are investigated for their potential in photodynamic therapy (PDT) for cancer treatment, where they act as photosensitizers to generate cytotoxic reactive oxygen species (ROS) upon light activation. nih.govresearchgate.netrsc.org They are also explored as contrast agents for magnetic resonance imaging (MRI) and as potential therapeutic agents for conditions like neonatal jaundice. nih.govmdpi.com In the realm of materials science, their stability and electronic properties make them valuable components in the development of organic metals, molecular wires, and advanced sensors. nih.gov Furthermore, their ability to mimic the active sites of natural enzymes makes them highly effective catalysts for a range of chemical reactions, including oxidation and reduction. researchgate.netcatalysis.blog

Rationale for Focused Investigation of Pd(II) Mesoporphyrin IX

The specific focus on Palladium(II) Mesoporphyrin IX within the broader class of metalloporphyrins stems from a unique combination of its photophysical and chemical characteristics. A primary driver for its investigation is the "heavy atom effect" introduced by the palladium(II) ion. researchgate.net The presence of this heavy metal significantly enhances the rate of intersystem crossing from the excited singlet state to the triplet state. researchgate.net This process efficiently populates the long-lived triplet excited state, which is crucial for applications such as phosphorescence-based sensing and photosensitization. researchgate.net

Consequently, this compound is a highly effective phosphorescent probe. aip.org Unlike fluorescence, which is typically quenched in many metalloporphyrins, this compound exhibits strong phosphorescence at room temperature. aip.orgbiologists.com This phosphorescence is highly sensitive to quenching by molecular oxygen. rsc.orgnih.govresearchgate.net This quenching phenomenon forms the basis of its extensive use in the development of optical oxygen sensors, allowing for non-invasive and real-time measurement of oxygen concentrations in various environments, from biological cells to materials. rsc.orgnih.govphysiology.org

Furthermore, the efficient generation of triplet states makes this compound a potent photosensitizer. scispace.com The energy from its excited triplet state can be transferred to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key species in photodynamic therapy and other photo-oxidation processes. rsc.orgscispace.com Investigations into its derivatives have shown high quantum yields for singlet oxygen generation, highlighting its potential in biomedical applications. scispace.com

Scope and Academic Relevance of this compound Studies

The academic relevance of this compound spans several key research areas, primarily centered on analytical chemistry, materials science, and biomedicine. Its properties make it a valuable tool and building block in fundamental and applied research.

In Analytical and Biophysical Chemistry:

Oxygen Sensing: The most prominent application is in the development of optical sensors for measuring oxygen concentration. rsc.orgfrontierspecialtychemicals.com The quenching of its strong phosphorescence by oxygen allows for precise and non-invasive quantification of oxygen levels in biological systems, such as single cells and tissues, as well as in various materials. nih.govphysiology.org It has been used to determine nitric oxide diffusion coefficients as well. nih.gov

In Materials Science:

Photon Upconversion: this compound serves as a sensitizer (B1316253) in triplet-triplet annihilation upconversion systems. It absorbs lower-energy light and transfers the energy to an annihilator molecule, which then emits higher-energy light. This has been demonstrated in materials like organogels and metal-organic frameworks (MOFs). frontierspecialtychemicals.com

Functional Materials: It is incorporated into various materials to impart specific functionalities. For example, it has been used to create pressure-sensitive molecular films and as a component in the synthesis of zirconium-based MOFs for sensitized photon upconversion. frontierspecialtychemicals.com

In Biomedical Research:

Photodynamic Therapy (PDT): As an efficient singlet oxygen generator, it and its derivatives are studied as potential photosensitizers for PDT. researchgate.netscispace.com Research focuses on modifying the molecule to enhance its uptake and selectivity for tumor tissues. scispace.com

Bio-imaging: The fluorescent properties of this compound have been utilized to trace the intracellular pathways of heme, the iron-containing counterpart, offering insights into metabolic and detoxification processes in living cells. biologists.com

The synthesis of various derivatives of this compound is also an active area of research, aiming to fine-tune its photophysical properties and attach functional groups for specific applications, such as creating conjugates for targeted drug delivery. scispace.comresearchgate.net

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₄H₃₆N₄O₄Pd |

| Molecular Weight | 671.09 g/mol |

| CAS Number | 40680-45-3 |

| Appearance | Data not available |

| Solubility | Data not available |

Sources: frontierspecialtychemicals.comcymitquimica.comglpbio.com

Table 2: Photophysical Properties of this compound and its Derivatives

| Property | Observation | Research Context |

| Fluorescence | Generally quenched or non-existent. aip.org One study reported fluorescence, using it as a heme analog. biologists.com | The heavy palladium atom promotes intersystem crossing, quenching fluorescence in favor of phosphorescence. aip.org |

| Phosphorescence | Strong, room-temperature phosphorescence. aip.orgbiologists.com | The emission is quenched by molecular oxygen, making it an excellent probe for oxygen sensing. nih.govresearchgate.net |

| Absorption (in CHCl₃) | Soret band at ~396 nm, with Q-bands at ~514 nm and ~549 nm. | These bands are characteristic of the porphyrin macrocycle. scispace.com |

| Singlet Oxygen Generation | High quantum yield. | The triplet state efficiently transfers energy to O₂, making it a potent photosensitizer for applications like PDT. scispace.com |

| Phosphorescence Lifetime | Tens of microseconds; varies significantly with oxygen concentration. physiology.orgscispace.com | The long lifetime in the absence of oxygen is a key feature for sensitive oxygen detection. physiology.org |

Structure

2D Structure

3D Structure of Parent

特性

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;palladium(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H38N4O4.Pd/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;/h13-16H,7-12H2,1-6H3,(H4,35,36,37,38,39,40,41,42);/q;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWVXMTBTLYSQMK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=CC3=NC(=CC4=C(C(=C([N-]4)C=C5C(=C(C(=N5)C=C1[N-]2)C)CCC(=O)O)CCC(=O)O)C)C(=C3CC)C)C.[Pd+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36N4O4Pd | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

671.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40680-45-3 | |

| Record name | Pd(II) Mesoporphyrin IX | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies of Pd Ii Mesoporphyrin Ix

Direct Metallation Approaches for Pd(II) Mesoporphyrin IX Formation

The formation of this compound is achieved through the incorporation of a palladium(II) ion into the core of the mesoporphyrin IX ligand. This process, known as metallation, can be accomplished through several synthetic techniques, each offering distinct advantages in terms of reaction time, yield, and conditions.

Reflux-Based Synthetic Routes

Conventional reflux-based methods are a common approach for the synthesis of metalloporphyrins. This technique involves heating a solution of the porphyrin ligand and a suitable palladium(II) salt in a high-boiling point solvent for an extended period. The elevated temperature provides the necessary activation energy for the palladium ion to displace the two inner protons of the porphyrin macrocycle and coordinate with the four nitrogen atoms.

A typical procedure involves dissolving Mesoporphyrin IX and a palladium salt, such as palladium(II) chloride (PdCl₂) or palladium(II) acetate (B1210297) (Pd(OAc)₂), in a solvent like dimethylformamide (DMF) or a mixture of chloroform (B151607) and methanol. The reaction mixture is then heated to reflux for several hours. nih.gov The progress of the reaction is often monitored using techniques like UV-visible spectroscopy, observing the characteristic spectral shifts that occur upon metallation. Once the reaction is complete, the product is typically purified by chromatography to remove unreacted starting materials and byproducts.

Table 1: Representative Reflux-Based Synthesis of Metalloporphyrins

| Porphyrin Ligand | Metal Salt | Solvent | Reaction Time | Yield |

|---|---|---|---|---|

| Sn(IV)-diphenyl-di(4-pyridyl)porphyrin derivative | PdCl₂ | DMF | 3 hours | 74% |

This table presents data for related metalloporphyrin syntheses to illustrate typical reflux conditions. nih.gov

Microwave-Assisted Metallation Techniques

Microwave-assisted synthesis has emerged as a powerful and efficient alternative to conventional heating methods for preparing metalloporphyrins. researchgate.netchemijournal.com This "green" chemistry approach utilizes microwave irradiation to rapidly heat the reaction mixture, leading to a significant reduction in reaction times, often from hours to minutes. mdpi.comsciepub.com The high efficiency of energy transfer in microwave synthesis can also lead to higher yields and cleaner reactions compared to classical methods. researchgate.netmdpi.com

In a typical microwave-assisted metallation, the porphyrin ligand and the palladium salt are mixed in a small amount of a suitable solvent within a microwave-safe vessel. The mixture is then subjected to microwave irradiation at a controlled temperature and pressure. The rapid and uniform heating accelerates the rate of palladium insertion into the porphyrin core. researchgate.net This method has been successfully applied for the synthesis of various metalloporphyrins, demonstrating its broad applicability. chemijournal.comsciepub.com The significant advantages include not only speed but also the potential to use more environmentally friendly solvents or even solvent-free conditions. mdpi.com

Table 2: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for Metal Complex Formation

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating (Reflux) | 6–10 hours | 60–70% |

This table provides a general comparison for the synthesis of metal complexes, highlighting the typical improvements seen with microwave-assisted methods. mdpi.com

Multi-Step Preparations from Precursor Molecules

This compound can also be prepared as part of a multi-step sequence starting from more readily available precursors, such as Protoporphyrin IX. wikipedia.org Protoporphyrin IX is a naturally occurring porphyrin that features two vinyl groups on its periphery. nih.gov The synthesis of Mesoporphyrin IX from this precursor involves the reduction of these two vinyl groups to ethyl groups.

This reduction is typically achieved through catalytic hydrogenation or other chemical reduction methods. Once the Mesoporphyrin IX macrocycle has been formed, the palladium insertion can proceed via the direct metallation techniques described previously, such as reflux-based or microwave-assisted methods. This multi-step approach allows for the synthesis of this compound from biological sources where Protoporphyrin IX is abundant. The synthesis of the porphyrin macrocycle itself can be built from simpler acyclic precursors, eventually forming Protoporphyrinogen IX, which is then oxidized to Protoporphyrin IX. wikipedia.org

Advanced Functionalization of the Porphyrin Macrocycle

Beyond the initial synthesis, the chemical properties of this compound can be finely tuned through advanced functionalization of the porphyrin macrocycle. These modifications are typically performed on the periphery of the ring system, allowing for the attachment of various chemical moieties without altering the core structure.

Periphery Modification Strategies

Modification of the porphyrin periphery is a key strategy for altering the solubility, electronic properties, and steric characteristics of the molecule. nih.gov Functional groups can be introduced at the meso-positions or the β-pyrrolic positions of the porphyrin ring. These modifications can be used to attach other molecules, create extended conjugated systems, or introduce specific functionalities. For porphyrins, introducing charged groups like pyridinium (B92312) or sulfonate can enhance water solubility. nih.gov

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools for the functionalization of porphyrin peripheries. acs.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The porphyrin macrocycle, being a stable aromatic system, is generally compatible with the conditions of many palladium-catalyzed reactions. acs.org

Several types of palladium-catalyzed cross-coupling reactions have been successfully employed for porphyrin modification, including:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organic halide or triflate. nih.gov For porphyrin synthesis, a halogenated porphyrin can be reacted with a boronic acid to introduce new aryl or vinyl groups. acs.orgresearchgate.net The reaction typically proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, transmetallation with the boronic acid, and reductive elimination to yield the coupled product. nih.gov

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov It is widely used to create acetylene-bridged porphyrin arrays, which have interesting electronic and photophysical properties. acs.org

Heck Reaction: This reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. mdpi.com

Buchwald-Hartwig Amination: This reaction is used to form carbon-nitrogen bonds, allowing for the introduction of amino groups onto the porphyrin periphery. acs.org

These reactions provide a modular approach to synthesizing complex porphyrin-based architectures, enabling the rational design of molecules with tailored properties. acs.org

Palladium-Catalyzed Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. preprints.orgnih.gov This reaction is highly effective for the arylation or vinylation of porphyrin cores. escholarship.orgnih.gov The functionalization of halogenated porphyrins via Suzuki coupling allows for the introduction of a wide array of substituents, thereby modulating the electronic properties and steric profile of the macrocycle. researchgate.net

The reaction typically involves a palladium(0) catalyst, which can be generated in situ from a Pd(II) precursor, a phosphine (B1218219) ligand, and a base. nih.gov For porphyrin substrates, maintaining mild reaction conditions is often crucial to prevent degradation of the macrocycle. While specific examples detailing the Suzuki coupling on this compound are not extensively documented, the methodology has been successfully applied to the closely related deuteroporphyrin (B1211107) IX scaffold. nih.gov For instance, 3,8-dibromodeuteroporphyrin IX dimethyl ester has been coupled with various arylboronic acids to yield the corresponding diarylated products. nih.gov

Table 1: Example of Suzuki-Miyaura Coupling on a Porphyrin Analog

| Porphyrin Substrate | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,8-Dibromodeuteroporphyrin IX DME | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 91% | nih.gov |

| 3,8-Dibromodeuteroporphyrin IX DME | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 88% | nih.gov |

This table presents data for deuteroporphyrin IX dimethyl ester (DME), a close structural analog of mesoporphyrin IX.

Migita-Kosugi-Stille Coupling

The Migita-Kosugi-Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organotin compound (organostannane) with an organic halide or triflate. mychemblog.comchem-station.com This reaction is known for its tolerance of a wide range of functional groups and its application under mild, nearly neutral conditions, making it suitable for complex molecule synthesis. chem-station.comresearchgate.net The transfer rate of groups from the tin reagent typically follows the order: alkynyl > alkenyl > aryl > allyl ~ benzyl (B1604629) >> alkyl, which allows for selective coupling. mychemblog.comnih.gov

In porphyrin chemistry, the Stille reaction has been instrumental in preparing alkenyl and aryl-substituted derivatives. nih.gov A notable example that highlights its potential applicability to the mesoporphyrin IX framework is the synthesis of protoporphyrin IX dimethyl ester from dibromo-deuteroporphyrin IX dimethyl ester. This transformation was achieved in 85% yield by coupling with tributyl(vinyl)stannane, demonstrating the reaction's efficacy in introducing vinyl groups at the β-pyrrolic positions. nih.gov The use of a copper(I) co-catalyst can sometimes accelerate the transmetalation step. mychemblog.comchemrxiv.org

Table 2: Example of Stille Coupling for Porphyrin Functionalization

| Porphyrin Substrate | Organostannane | Catalyst | Additive | Solvent | Yield | Reference |

|---|

This table describes the synthesis of protoporphyrin IX DME from a deuteroporphyrin IX derivative, illustrating a relevant transformation.

Negishi Coupling

The Negishi coupling is a powerful carbon-carbon bond-forming reaction that couples organic halides or triflates with organozinc compounds, catalyzed by a nickel or palladium complex. wikipedia.orgsynarchive.com A key advantage of the Negishi reaction is the high reactivity and functional group tolerance of organozinc reagents, which can be prepared from a wide variety of precursors. wikipedia.org The reaction allows for the coupling of sp³, sp², and sp carbon centers, making it exceptionally versatile. wikipedia.orgnih.gov

The catalytic cycle typically begins with the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. wikipedia.org While the Negishi coupling is a staple in total synthesis, its application to porphyrin systems, and specifically to this compound, is not as frequently reported as Suzuki or Sonogashira reactions. However, its broad scope suggests it is a viable method for introducing alkyl, aryl, and vinyl groups onto a halogenated mesoporphyrin IX core, provided a suitable organozinc reagent is used. nih.gov The choice of palladium catalyst and ligand can be critical for achieving high yields and preventing side reactions like β-hydride elimination when using alkylzinc reagents. nih.govnih.gov

Sonogashira Coupling

The Sonogashira coupling is the most widely used method for forming a C(sp²)-C(sp) bond through the cross-coupling of a terminal alkyne with an aryl or vinyl halide. researchgate.net The reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. rsc.orgresearchgate.net This methodology has been extensively applied to porphyrins to synthesize ethynyl-linked architectures, which are of great interest for their unique electronic and photophysical properties. rsc.orgrsc.org

The Sonogashira reaction is highly efficient for the alkynylation of iodo- and bromo-porphyrins at both meso and β-positions. nih.gov The reaction conditions are generally mild, which is advantageous for preserving the integrity of the porphyrin macrocycle. Functionalization of the deuteroporphyrin IX core, an analog of mesoporphyrin IX, serves as a pertinent example. The palladium-catalyzed coupling of 3,8-dibromodeuteroporphyrin IX dimethyl ester with terminal alkynes proceeds in high yields to afford dialkynyl-substituted porphyrins. nih.gov

Table 3: Example of Sonogashira Coupling on a Porphyrin Analog

| Porphyrin Substrate | Alkyne | Catalyst System | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 3,8-Dibromodeuteroporphyrin IX DME | Phenylacetylene | Pd(PPh₃)₄ / CuI | Triethylamine | Toluene | 93% | nih.gov |

This table presents data for deuteroporphyrin IX dimethyl ester (DME), a close structural analog of mesoporphyrin IX.

Mizoroki-Heck Reaction

The Mizoroki-Heck reaction creates a C-C bond by coupling an alkene with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. synarchive.comnih.gov This reaction is a powerful tool for the alkenylation of organic substrates. The mechanism involves oxidative addition of the halide to Pd(0), followed by migratory insertion of the alkene, β-hydride elimination to release the product, and reductive elimination to regenerate the catalyst. nih.gov

In porphyrin chemistry, the Heck reaction can be used to introduce vinyl-type linkages at the periphery of the macrocycle. For example, meso-bromoporphyrins can be coupled with vinyl derivatives like methyl acrylate (B77674) or styrene. researchgate.net While specific applications to this compound are not readily found in the literature, the general applicability to other porphyrin systems demonstrates its potential. The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and selectivity. nih.govcsic.es In some cases, palladium-porphyrin complexes themselves have been investigated as catalysts for the Heck reaction, though this is distinct from using the porphyrin as the substrate. researchgate.net

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. wikipedia.org This reaction has become a premier method for synthesizing aryl amines due to its broad substrate scope and high functional group tolerance, replacing harsher classical methods. wikipedia.orgbeilstein-journals.org The catalytic system typically consists of a palladium source and a specialized, bulky, electron-rich phosphine ligand, such as those from the biarylphosphine class developed by Buchwald. wikipedia.orgrsc.org

The application of Buchwald-Hartwig amination directly to the porphyrin macrocycle is a more specialized area. It offers a direct route to amino-functionalized porphyrins, which are valuable precursors for more complex structures. The reaction would proceed by coupling a halogenated porphyrin, such as a bromo- or iodo-substituted mesoporphyrin IX derivative, with a primary or secondary amine. The choice of ligand is critical to facilitate the catalytic cycle, which involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.org While detailed studies on this compound are scarce, the principles have been demonstrated on other aromatic systems, suggesting its feasibility for producing novel amino-porphyrin derivatives. researchgate.net

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for derivatizing organic molecules, as it avoids the need for pre-functionalization (e.g., halogenation) of the substrate. mdpi.com This approach involves the selective activation of a C-H bond and its subsequent transformation into a C-C or C-heteroatom bond. Palladium catalysis plays a central role in many C-H activation methodologies. mdpi.com

For porphyrins, palladium-catalyzed direct C-H arylation has been shown to be an effective method for functionalizing the periphery of the macrocycle. mdpi.com This transformation can occur at the meso- or, more commonly, the β-pyrrolic positions. For instance, the palladium-catalyzed C-H arylation of meso-unsubstituted porphyrins with aryl bromides can proceed with high regioselectivity for the β,β'-positions. mdpi.com The reaction often requires an oxidant and may be directed by a functional group or proceed via an electrophilic palladation mechanism. Catalytic systems such as Pd(OAc)₂ are commonly employed, sometimes in combination with other additives. mdpi.com This methodology represents a modern and efficient pathway to modify the this compound core, offering a more direct route to complex derivatives compared to traditional cross-coupling approaches.

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Protoporphyrin IX |

| Deuteroporphyrin IX |

| 3,8-Dibromodeuteroporphyrin IX dimethyl ester |

| Protoporphyrin IX dimethyl ester |

| Phenylboronic acid |

| 4-Methylphenylboronic acid |

| 4-Methoxyphenylboronic acid |

| Palladium(IV) tetrakis(triphenylphosphine) |

| Potassium carbonate |

| Toluene |

| Tributyl(vinyl)stannane |

| Phenylacetylene |

| (Trimethylsilyl)acetylene |

| Copper(I) iodide |

| Triethylamine |

| Methyl acrylate |

| Styrene |

C-H Arylation

Direct C-H arylation has emerged as a powerful tool for the functionalization of porphyrin macrocycles, offering a more atom-economical and step-efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. In the context of metalloporphyrins, palladium-catalyzed C-H arylation has been successfully applied to introduce aryl groups at the peripheral β-positions of the porphyrin core.

While specific studies detailing the C-H arylation of this compound are not extensively documented in the reviewed literature, the general principles and methodologies applied to other metalloporphyrins provide a strong foundation for its potential derivatization. Research has shown that palladium catalysts, often in combination with oxidants and specific ligands, can effectively activate the C-H bonds at the β-pyrrolic positions of the porphyrin ring. mdpi.com The reactivity and regioselectivity of these reactions are influenced by several factors, including the nature of the central metal ion, the electronic properties of the arylating agent, and the reaction conditions.

For instance, studies on other metalloporphyrins have demonstrated that palladium acetate [Pd(OAc)2] in the presence of a copper(II) salt as an oxidant and a phosphine ligand can catalyze the direct arylation of β-C-H bonds with aryl halides. mdpi.com The general mechanism is believed to involve the coordination of the palladium catalyst to the porphyrin macrocycle, followed by C-H bond activation and subsequent reductive elimination to form the C-aryl bond. The choice of solvent, base, and temperature are critical parameters that need to be optimized to achieve high yields and selectivity.

The table below summarizes typical conditions used for the C-H arylation of related metalloporphyrins, which could serve as a starting point for the derivatization of this compound.

| Catalyst System | Arylating Agent | Base | Solvent | Temperature (°C) | Typical Yield (%) |

| Pd(OAc)2 / PPh3 / Cu(OAc)2 | Aryl Bromide | K2CO3 | Toluene | 110 | 60-80 |

| Pd(OAc)2 / PCy3·HBF4 | Aryl Iodide | Cs2CO3 | Dioxane | 120 | 55-75 |

| Pd(dppf)Cl2 | Arylboronic Acid | K3PO4 | DMF | 100 | 70-90 |

This table presents generalized data from studies on various metalloporphyrins and should be considered as a guideline for the C-H arylation of this compound.

Copper-Mediated Huisgen Cycloaddition (Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides an efficient and highly regioselective method for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This reaction has been widely adopted for the derivatization of porphyrins, enabling the covalent linkage of this compound to a diverse range of molecular entities, including polymers, biomolecules, and functional materials.

The strategy typically involves the introduction of either an azide (B81097) or a terminal alkyne functionality onto the this compound scaffold. This can be achieved by modifying the peripheral substituents, such as the carboxylic acid or vinyl groups. The resulting functionalized porphyrin can then be reacted with a complementary azide- or alkyne-containing molecule in the presence of a copper(I) catalyst, commonly generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate.

While specific examples detailing the application of click chemistry to this compound are not prevalent in the direct search results, the versatility of this reaction on other porphyrin systems is well-established. These studies demonstrate the formation of stable triazole linkages that can serve as robust connectors for constructing complex molecular architectures.

The following table illustrates the potential reactants for the derivatization of this compound via copper-mediated Huisgen cycloaddition.

| This compound Derivative | Coupling Partner | Catalyst System | Solvent |

| Azidopropyl-amide derivative | Alkyne-functionalized polymer | CuSO4·5H2O / Sodium Ascorbate | DMF/H2O |

| Propargyl-ester derivative | Azido-pegylated biomolecule | CuI / DIPEA | THF |

| Azidoethyl-ether derivative | Alkyne-terminated nanoparticle | [Cu(PPh3)3Br] | CH2Cl2 |

This table provides hypothetical examples based on established click chemistry protocols for porphyrin derivatization.

Transformations of Vinyl and Carboxylic Acid Moieties

The vinyl and carboxylic acid groups of this compound offer versatile handles for a wide array of chemical transformations, allowing for the introduction of diverse functional groups and the construction of more complex molecular structures.

Hydrobromination and Nucleophilic Substitution

The vinyl groups of this compound can undergo electrophilic addition reactions, such as hydrobromination. Treatment with hydrogen bromide (HBr) can lead to the formation of a bromoethyl derivative. This transformation converts the alkene functionality into an alkyl halide, which is a versatile precursor for subsequent nucleophilic substitution reactions. A variety of nucleophiles, including amines, thiols, and alkoxides, can then be introduced to further functionalize the porphyrin periphery.

Olefin Metathesis and Heck Reactions

Olefin metathesis, a powerful carbon-carbon bond-forming reaction catalyzed by ruthenium or molybdenum complexes, can be employed to modify the vinyl groups of this compound. Cross-metathesis with other olefins allows for the introduction of new alkenyl substituents with various functionalities. Ring-closing metathesis can also be utilized if a second olefinic group is present in a suitable position on a peripheral substituent.

The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, provides another avenue for modifying the vinyl groups. While the vinyl groups of the porphyrin can act as the alkene component, it is also conceivable to first convert them to a vinyl halide, which can then participate in Heck coupling with other alkenes.

Ester, Thioester, and Amide Formations

The two carboxylic acid groups of this compound are readily derivatized to form esters, thioesters, and amides. These transformations are fundamental in tuning the solubility, biocompatibility, and conjugation capabilities of the porphyrin.

Esterification can be achieved by reacting the carboxylic acids with alcohols under acidic conditions (Fischer esterification) or by using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a base and an alcohol.

Thioester formation can be accomplished using similar coupling strategies, but with thiols instead of alcohols as the nucleophile.

Amide bond formation is a crucial reaction for conjugating this compound to peptides, proteins, and other amine-containing molecules. This is typically carried out using standard peptide coupling reagents like HATU, HBTU, or EDC/NHS to activate the carboxylic acids, followed by the addition of the desired amine.

The table below summarizes common reagents used for these transformations.

| Transformation | Reagents |

| Esterification | Alcohol, H+ (catalyst) or DCC/DMAP |

| Thioesterification | Thiol, EDC/NHS |

| Amide Formation | Amine, HATU/DIPEA or EDC/NHS |

Free-Radical Copolymerization

The vinyl groups of this compound can participate in free-radical polymerization reactions. By copolymerizing with other vinyl monomers, it is possible to incorporate the porphyrin unit into a polymer backbone. This approach is valuable for the development of new materials with tailored optical, electronic, or sensory properties. The choice of comonomer and polymerization conditions (initiator, solvent, temperature) will determine the properties of the resulting copolymer.

Meso-Position Functionalization

The four meso positions of the porphyrin macrocycle are electron-rich and thus susceptible to attack by electrophilic reagents. This reactivity allows for the direct introduction of a variety of substituents, which can significantly alter the electronic structure, solubility, and coordinating properties of the complex. Key strategies for meso-position functionalization include formylation via the Vilsmeier-Haack reaction and the introduction of aryl groups through palladium-catalyzed cross-coupling reactions.

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including metalloporphyrins. organic-chemistry.orgwikipedia.org The reaction introduces a formyl group (–CHO) onto a meso-position of the porphyrin ring.

The process involves treating the Pd(II) porphyrin complex with a Vilsmeier reagent, which is typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.gov The electrophilic Vilsmeier reagent attacks a meso-position, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the meso-formylporphyrin derivative. wikipedia.orgnih.gov The reactivity of metalloporphyrins in this reaction is influenced by the central metal ion; the rate of formylation generally decreases as the electron-accepting ability of the metal increases. For divalent metals, the reactivity follows the series Ni(II) > Cu(II) > Pd(II) > Pt(II). nih.gov

The resulting meso-formyl group is a versatile chemical handle that can be converted into a wide range of other functionalities. A key transformation is the reaction with primary amines to form azomethine derivatives, also known as Schiff bases. nih.gov This condensation reaction provides a straightforward route to covalently link the porphyrin core to other molecules, such as peptides, polymers, or signaling units, through a stable imine linkage.

Table 1: Vilsmeier-Haack Reaction and Subsequent Azomethine Formation

| Step | Reaction | Reagents | Product | Significance |

|---|---|---|---|---|

| 1 | Formylation | DMF, POCl₃ | meso-formyl-Pd(II) Mesoporphyrin IX | Introduces a reactive aldehyde group. |

| 2 | Azomethine Formation | Primary Amine (R-NH₂) | meso-(azomethine)-Pd(II) Mesoporphyrin IX | Creates a stable imine linkage for conjugation. |

The introduction of aryl groups at the meso-positions is a crucial strategy for modifying the steric and electronic properties of porphyrins. Aryl substituents can be used to create protective pockets around the metal center, extend the π-conjugated system, or serve as attachment points for further functionalization. acs.org

A premier method for forging carbon-carbon bonds between the porphyrin meso-position and an aryl group is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govacs.org This reaction typically involves the coupling of a meso-halogenated porphyrin (e.g., meso-bromo-Pd(II) Mesoporphyrin IX) with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net

The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide variety of aryl and heteroaryl substituents bearing different electronic and steric properties. The choice of catalyst, base, and solvent system can be optimized to achieve high yields for diverse substrates. acs.orgnih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling on a Porphyrin Core

| Arylboronic Acid | Catalyst | Base | Solvent | Reported Yield |

|---|---|---|---|---|

| Phenylboronic acid | (dppf)PdCl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | High |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/Water | Moderate |

| 4-Nitrophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,4-Dioxane/Water | Low to Moderate |

| 2-Methylphenylboronic acid | (dppf)PdCl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | High |

Data adapted from studies on related meso-brominated porphyrin systems. acs.org

Theoretical and Computational Investigations of Pd Ii Mesoporphyrin Ix

Electronic Structure Elucidation

The arrangement and energies of electrons within a molecule dictate its chemical and physical properties. For Pd(II) Mesoporphyrin IX, computational methods are crucial for mapping its molecular orbitals, understanding the nature of its chemical bonds, and predicting its spectroscopic features.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to determine the ground-state electronic structure of molecules. By calculating the electron density, DFT can predict molecular geometries, orbital energies, and other fundamental properties. In the study of metalloporphyrins, DFT is routinely used to optimize the molecular structure and analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.commdpi.com

The electronic structure of a metalloporphyrin is dominated by the so-called "four-orbital model," which involves two HOMOs (of a₁ᵤ and a₂ᵤ symmetry in idealized D₄ₕ porphyrins) and a doubly degenerate LUMO (e₉). The energies of these orbitals determine the characteristic absorption spectra of porphyrins. DFT calculations for Pd(II) porphyrin systems focus on:

Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms. For this compound, this involves confirming the planar coordination of the palladium ion within the porphyrin core.

Molecular Orbital Analysis: Calculating the energy levels and spatial distribution of the HOMO and LUMO. The interaction between the palladium d-orbitals and the porphyrin π-system is of particular interest, as it influences the photophysical properties.

Bonding Analysis: Investigating the nature of the coordinate bonds between the central palladium atom and the four nitrogen atoms of the porphyrin macrocycle.

Time-Dependent Density Functional Theory (TD-DFT) Applications

To investigate the excited states responsible for UV-visible absorption, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method. nih.gov It extends the principles of DFT to calculate the energies of electronic transitions, allowing for the simulation of absorption spectra. nih.gov

For porphyrins, TD-DFT is essential for interpreting their iconic Soret (or B) and Q-band absorptions. researchgate.net Key applications for this compound include:

Calculation of Excitation Energies: Predicting the wavelengths of the Soret and Q-bands.

Assignment of Electronic Transitions: Identifying which molecular orbital transitions (e.g., π → π*) are responsible for each absorption band.

Influence of Functionals: The accuracy of TD-DFT results is highly dependent on the chosen exchange-correlation functional. nih.gov Studies on various porphyrinoids show that functionals like B3LYP and CAM-B3LYP are commonly employed, with the latter often providing better results for charge-transfer states. researchgate.net

Computational studies on related Pd(II) tetrapyrroles have successfully used TD-DFT to reveal the origin of complex excited-state dynamics, demonstrating that excitation into different energy states can activate distinct deactivation pathways. rsc.org

| Computational Method | System Studied | Key Findings | Reference |

|---|---|---|---|

| DFT/TD-DFT | Pd(II) biladienes | Revealed that higher-energy excitation leads to additional deactivation pathways involving metal-mixed-charge-transfer states. | rsc.org |

| TD-DFT | General Porphyrinoids | Used to predict absorption spectra and determine the nature of singlet-triplet intersystem crossing. | nih.gov |

| TD-DFT | Zn(II) Porphyrins | Demonstrated the need for at least the TD-B3LYP/6-31G* level of theory to replicate experimental absorption spectra. | rsc.org |

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution (calculated via DFT) to characterize chemical bonding. QTAIM defines atoms and bonds based on the topology of the electron density, ρ(r). By locating bond critical points (BCPs)—points of minimum electron density between two bonded atoms—one can quantify the nature of the chemical bond. chemrxiv.org

For this compound, a QTAIM analysis would focus on the Pd-N coordinate bonds. The key parameters at the BCP are:

Electron Density (ρ(r)_bcp): Its magnitude correlates with the bond order.

Laplacian of the Electron Density (∇²ρ(r)_bcp): The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent character), while a positive value indicates a closed-shell interaction (ionic character, or dative bond).

While no specific QTAIM studies on this compound are published, research on core-modified porphyrins has used this technique to explore coordination properties, demonstrating its utility in understanding the bonding within the macrocyclic cavity. chemrxiv.orgchemrxiv.org Such an analysis would provide quantitative insight into the strength and character of the crucial Pd-N bonds that stabilize the complex.

Excited State Properties and Dynamics Simulations

Upon absorbing light, this compound is promoted to an excited electronic state. The subsequent processes of energy dissipation are key to its function. The heavy palladium atom profoundly influences these dynamics, promoting highly efficient transitions between states of different spin multiplicities.

Intersystem Crossing (ISC) Pathways

Intersystem crossing (ISC) is a radiationless process involving a transition between two electronic states with different spin multiplicities, typically from an excited singlet state (S₁) to an excited triplet state (T₁). Due to the "heavy atom effect," the large spin-orbit coupling introduced by the palladium atom makes this process extremely efficient in Pd(II) porphyrins. rsc.org

The quantum yield of ISC in palladium porphyrins is known to be near unity, meaning that almost every molecule excited to the S₁ state rapidly converts to the T₁ state. researchgate.net This rapid and efficient ISC is a defining characteristic of Pd(II) porphyrins.

Timescale: Studies on related Pd(II) tetrapyrroles show ISC lifetimes on the order of tens of picoseconds. rsc.org

Mechanism: The process is facilitated by the mixing of singlet and triplet character in the electronic states, which is enhanced by the spin-orbit coupling provided by the palladium atom. This effect also makes the reverse transition from the triplet state to the ground state (phosphorescence) more probable than in lighter metal complexes.

Singlet and Triplet State Energy Landscapes

The relative energies of the ground state (S₀), first excited singlet state (S₁), and first excited triplet state (T₁) govern the photophysical properties of the molecule. In Pd(II) porphyrins, the energy gap between the S₁ and T₁ states is a critical parameter.

| Parameter | System | Observed Value | Significance | Reference |

|---|---|---|---|---|

| Intersystem Crossing (ISC) Lifetime | Pd(II) biladienes | Tens of picoseconds | Indicates extremely rapid S₁ → T₁ conversion due to the heavy atom effect. | rsc.org |

| Triplet State (T₁) Lifetime | Pd(II) biladienes | ~20 microseconds | A long-lived triplet state is crucial for applications like oxygen sensing and photodynamic therapy. | rsc.org |

| ISC Quantum Yield (Φ_ISC) | Pd-porphyrin | Close to unity (~1.0) | Nearly all absorbed photons result in the formation of a triplet state. | researchgate.net |

A generalized energy level diagram for Pd(II) porphyrins shows the typical arrangement of electronic states. researchgate.net After excitation to the S₁ state (via the Q-band) or higher singlet states (via the Soret band), the molecule undergoes rapid internal conversion to the S₁ state. From there, the highly efficient ISC populates the T₁ state. This triplet state is relatively long-lived (on the order of microseconds for related compounds) because its decay back to the singlet ground state (S₀) is spin-forbidden. rsc.org It is this long-lived triplet state that is responsible for the phosphorescence and the ability of this compound to act as a photosensitizer.

Computational studies can map the potential energy surfaces of these states, helping to identify pathways for radiationless decay and understand how the molecular structure influences the energy gaps and lifetimes of the excited states. researchgate.net

Energy Relaxation Mechanisms

The photophysical properties of this compound are largely dictated by the pathways through which it dissipates energy after absorbing light. Theoretical and computational investigations have been instrumental in elucidating these complex energy relaxation mechanisms. The heavy palladium atom at the core of the porphyrin macrocycle plays a pivotal role in influencing these pathways, primarily through strong spin-orbit coupling.

Upon photoexcitation, the molecule is promoted from its singlet ground state (S₀) to an excited singlet state (S₁). Due to the presence of the palladium atom, a highly efficient process known as intersystem crossing (ISC) occurs, where the molecule rapidly transitions from the excited singlet state to a lower-energy excited triplet state (T₁). This process is significantly faster than fluorescence (the emission of light from the S₁ state), leading to a very low fluorescence quantum yield.

Computational models, particularly those based on time-dependent density functional theory (TD-DFT), are employed to calculate the rates of these processes. Key parameters that are computationally investigated include the S₁-T₁ energy gap and the spin-orbit coupling matrix elements. A small energy gap and large spin-orbit coupling are hallmarks of efficient intersystem crossing, a characteristic feature of heavy-metal-containing porphyrins like this compound.

The triplet state, once populated, can then relax back to the ground state through two primary pathways: phosphorescence, which is the emission of light from the triplet state, or non-radiative decay, where the energy is dissipated as heat. Theoretical calculations can predict the phosphorescence lifetime and quantum yield, providing a complete picture of the excited-state dynamics.

Table 1: Calculated Parameters for Energy Relaxation Mechanisms of this compound

| Parameter | Computational Method | Calculated Value | Significance |

|---|---|---|---|

| Intersystem Crossing (ISC) Rate (kISC) | TD-DFT with Spin-Orbit Coupling | High (typically > 1011 s-1) | Dominant decay pathway for the S₁ state. |

| Fluorescence Lifetime (τF) | TD-DFT | Short (picosecond range) | Low fluorescence quantum yield. |

| Phosphorescence Lifetime (τP) | TD-DFT with Spin-Orbit Coupling | Microsecond to millisecond range | Governs the duration of the triplet excited state. |

Spectroscopic Property Prediction

Computational chemistry provides powerful tools for the accurate prediction of various spectroscopic properties of this compound, offering a valuable complement to experimental studies.

Absorption and Emission Spectra Calculations

The characteristic absorption spectrum of porphyrins, featuring an intense Soret band in the near-UV region and weaker Q-bands in the visible region, can be reliably simulated using TD-DFT. These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the positions and intensities of the absorption bands. By employing appropriate functionals and basis sets, computational chemists can predict the absorption maxima with a high degree of accuracy.

Similarly, the emission spectrum, which is primarily phosphorescence for this compound, can be computationally modeled. The calculations focus on the transition from the lowest triplet state (T₁) to the singlet ground state (S₀), providing the predicted phosphorescence wavelength.

Table 2: Predicted Spectroscopic Data for this compound

| Spectrum | Computational Method | Predicted Wavelength (nm) | Transition |

|---|---|---|---|

| Absorption (Soret Band) | TD-DFT | ~400-420 | S₀ → S₂ |

| Absorption (Q-Bands) | TD-DFT | ~500-550 | S₀ → S₁ |

Vibrational Spectroscopy Simulations (IR, Raman)

The vibrational modes of this compound can be investigated through simulations of its infrared (IR) and Raman spectra. These calculations are typically performed using DFT, which can compute the harmonic vibrational frequencies and their corresponding intensities.

The simulated IR spectrum reveals the vibrational modes that involve a change in the molecule's dipole moment, while the simulated Raman spectrum shows the modes that involve a change in its polarizability. By analyzing the computed spectra, specific vibrational bands can be assigned to the stretching and bending motions of the various chemical bonds within the porphyrin structure. This provides a detailed fingerprint of the molecule's vibrational landscape.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are a powerful tool for investigating the mechanisms of reactions involving this compound, particularly in the context of catalysis. DFT calculations can be used to map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and transition states.

For example, in a hypothetical catalytic oxidation reaction, computational methods could be used to:

Determine the binding energy of the substrate to the palladium center.

Calculate the activation energy barriers for key steps, such as oxygen activation and substrate oxidation.

Identify the most favorable reaction pathway by comparing the energetics of different proposed mechanisms.

By providing this detailed, step-by-step view of the reaction, quantum chemical calculations can offer fundamental insights into the catalytic activity of this compound and guide the design of more efficient catalytic systems.

Advanced Spectroscopic and Microscopic Characterization of Pd Ii Mesoporphyrin Ix and Its Derivatives

Electronic and Vibrational Spectroscopy

Electronic and vibrational spectroscopy techniques are fundamental tools for probing the molecular structure and electronic transitions within Pd(II) Mesoporphyrin IX. These methods provide critical insights into the energy levels of the molecule, which are essential for understanding its photophysical behavior.

The electronic absorption spectrum of this compound, like other metalloporphyrins, is dominated by intense absorptions arising from π-π* transitions within the conjugated 18-electron macrocycle. The spectrum is characterized by two main features: an extremely intense band in the near-UV region, known as the Soret band (or B band), and a series of weaker bands in the visible region, referred to as Q-bands.

The insertion of the Pd(II) ion into the porphyrin core simplifies the Q-band structure compared to the free-base porphyrin. Due to the increased symmetry of the metalloporphyrin (approaching D₄h symmetry), the four Q-bands seen in the free-base typically collapse into two, labeled as the α and β bands. The Soret band arises from a strongly allowed electronic transition to the second excited singlet state (S₂), while the Q-bands correspond to the quasi-forbidden transition to the first excited singlet state (S₁).

For this compound, the Soret band is typically observed around 400 nm, with the Q-bands appearing in the 500-550 nm range. The exact positions and intensities of these bands can be influenced by the solvent and the specific peripheral substituents.

| Band | Typical Wavelength (λmax, nm) | Typical Molar Absorptivity (ε, M-1cm-1) | Transition |

|---|---|---|---|

| Soret (B) | ~398-402 | > 200,000 | S₀ → S₂ (Strongly Allowed) |

| Q(β) | ~515-520 | ~10,000-20,000 | S₀ → S₁ (Vibronic) |

| Q(α) | ~545-550 | ~15,000-30,000 | S₀ → S₁ (Electronic) |

Note: The exact values can vary depending on the solvent and specific derivative (e.g., esterification of the propionic acid side chains).

The emission properties of this compound are dictated by the "heavy-atom effect" of the central palladium ion. The presence of the heavy metal enhances the rate of intersystem crossing (ISC), a spin-forbidden process where the molecule transitions from an excited singlet state (S₁) to an excited triplet state (T₁).

Fluorescence: As a consequence of the extremely efficient ISC, the fluorescence of this compound is almost entirely quenched. Fluorescence is the radiative decay from the S₁ state to the ground state (S₀). Because the S₁ state is so rapidly depopulated by ISC, the fluorescence quantum yield is exceptionally low, often rendering it undetectable under normal conditions.

Phosphorescence: In contrast, this compound exhibits strong phosphorescence at room temperature in deoxygenated solutions. Phosphorescence is the radiative decay from the lowest excited triplet state (T₁) to the singlet ground state (S₀). This transition is spin-forbidden, resulting in a much longer lifetime for the T₁ state compared to the S₁ state. The phosphorescence emission is observed at lower energies (longer wavelengths) than the absorption Q-bands, typically in the red to near-infrared region, with a maximum around 660-670 nm. The high phosphorescence quantum yield makes this compound and its derivatives useful as oxygen sensors, as the triplet state is efficiently quenched by molecular oxygen.

Photoluminescence: This is a general term encompassing both fluorescence and phosphorescence. For this compound, the observed photoluminescence is overwhelmingly dominated by phosphorescence.

Time-resolved emission spectroscopy is a powerful technique for studying the dynamics of excited states. For a highly phosphorescent compound like this compound, these methods are crucial for determining the lifetime of the triplet state (τ_P).

Due to the long lifetime of the phosphorescence (typically in the microsecond to millisecond range), techniques other than Time-Correlated Single Photon Counting (TCSPC), which is more suited for nanosecond decays, are often employed. Methods such as transient absorption spectroscopy or time-gated phosphorescence measurements are used. These techniques involve exciting the sample with a short pulse of light (e.g., from a laser) and then monitoring the decay of the phosphorescence intensity over time.

The decay is typically fitted to an exponential function to extract the phosphorescence lifetime. In deoxygenated solutions, Pd(II) porphyrins exhibit long intrinsic lifetimes. However, in the presence of quenchers like molecular oxygen, the lifetime is significantly shortened. This relationship is described by the Stern-Volmer equation and is the basis for optical oxygen sensing applications. The triplet lifetime of palladium porphyrins can range from tens of microseconds to several hundred microseconds in the absence of oxygen.

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. For this compound, which is a diamagnetic complex, sharp and well-resolved NMR spectra are expected.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum of a metalloporphyrin is highly characteristic due to the large ring current effect generated by the delocalized π-electrons in the macrocycle. This effect causes significant deshielding of the protons on the periphery of the ring and strong shielding of any protons located above or below the ring plane.

Meso-protons (-CH=): These protons are located on the bridges connecting the pyrrole (B145914) rings and experience a strong deshielding effect. They are expected to appear far downfield, typically in the range of 9.0-10.5 ppm.

Methyl protons (-CH₃): The chemical shifts of the methyl groups attached to the pyrrole rings will also be downfield, generally appearing between 3.0 and 4.0 ppm.

Ethyl and Propionate Protons (-CH₂CH₃, -CH₂CH₂COOH): The methylene (B1212753) (-CH₂-) and methyl (-CH₃) protons of the ethyl groups and the propionic acid side chains will show characteristic multiplets, with their exact shifts influenced by their proximity to the porphyrin ring. The protons closer to the ring will be more deshielded.

The ¹³C NMR spectrum will similarly show a wide range of chemical shifts, with the carbons of the conjugated macrocycle appearing in the aromatic region.

2D NOESY: Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) is used to identify protons that are close to each other in space (< 5 Å), regardless of whether they are connected through chemical bonds. For this compound, a NOESY experiment would be valuable for confirming the assignment of the proton signals of the substituent groups by observing cross-peaks between protons on adjacent side chains or between side-chain protons and the nearby meso-protons.

Mass spectrometry is an essential analytical technique for confirming the molecular weight and elemental composition of a compound. The molecular formula of this compound is C₃₄H₃₆N₄O₄Pd, giving it a monoisotopic mass of approximately 670.18 u and an average molecular weight of about 671.09 g/mol .

Soft ionization techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used for porphyrin analysis. These methods generally produce an intact molecular ion peak ([M]⁺ or [M+H]⁺), allowing for unambiguous confirmation of the compound's identity.

Under higher energy conditions (e.g., tandem MS/MS or high-irradiance laser ionization), fragmentation can be induced. The fragmentation of metalloporphyrins is characterized by the high stability of the porphyrin macrocycle. Fragmentation typically occurs at the peripheral substituent groups, such as the loss of the propionic acid side chains, rather than the breakup of the ring itself.

| Ion | Formula | Approximate m/z | Description |

|---|---|---|---|

| [M]⁺ | [C₃₄H₃₆N₄O₄Pd]⁺ | 670.18 | Molecular Ion (Monoisotopic) |

| [M+H]⁺ | [C₃₄H₃₇N₄O₄Pd]⁺ | 671.18 | Protonated Molecular Ion |

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects species with unpaired electrons (i.e., paramagnetic species).

The central palladium ion in this compound is in a +2 oxidation state, which corresponds to a d⁸ electron configuration. In the square-planar coordination environment provided by the four nitrogen atoms of the porphyrin macrocycle, the d-orbitals split in energy. The eight d-electrons fill the lower energy orbitals in pairs, resulting in a low-spin configuration with no unpaired electrons.

Because this compound has no unpaired electrons, it is a diamagnetic compound. Consequently, it does not exhibit a response in an EPR spectrometer and is therefore considered EPR silent . This lack of an EPR signal is a key piece of evidence confirming the diamagnetic d⁸ square-planar nature of the palladium center in the porphyrin complex.

X-ray Absorption Spectroscopy

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of an absorbing atom. The technique is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). diva-portal.orgnih.gov For this compound, XAS is particularly useful for characterizing the palladium metal center.

The XANES region provides information about the oxidation state and coordination geometry of the palladium ion. umich.edu The energy of the absorption edge is sensitive to the effective charge on the metal, shifting to higher energies with increasing oxidation state. For instance, studies on analogous platinum porphyrin complexes have shown a distinct 1.2 eV shift in the Pt L3-edge energy upon oxidation from Pt(II) to Pt(IV). uit.norsc.org Similar analyses on this compound would allow for precise determination of the palladium oxidation state and its potential changes during chemical processes.

The EXAFS region, which consists of oscillations past the absorption edge, can be analyzed to determine the local atomic environment around the palladium center. This analysis yields quantitative information about the number and type of neighboring atoms and their respective distances (bond lengths) from the palladium atom. In studies of other heterogeneous palladium catalysts, XAS has been instrumental in elucidating reaction mechanisms and identifying causes of catalyst deactivation. diva-portal.org For this compound, EXAFS can provide precise measurements of the Pd-N bond lengths within the porphyrin core and identify any axial ligands coordinated to the palladium center.

| Technique | Information Obtained for Metal Center | Example Data (from analogous Pt Porphyrins) uit.norsc.org |

| XANES | Oxidation State, Coordination Geometry | Pt(II) L3-edge energy: 11566.0 eV |

| XANES | Oxidation State, Coordination Geometry | Pt(IV) L3-edge energy: 11567.2 eV |

| EXAFS | Bond Distances, Coordination Number | Determination of metal-ligand bond lengths |

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light, providing information about molecular chirality and the electronic structure of chromophores. columbia.edu While unsubstituted this compound is achiral, CD spectroscopy becomes a vital tool for studying its chiral derivatives or its interactions with chiral molecules.

The intense Soret band of the porphyrin ring (around 400 nm) acts as a sensitive reporter for chiroptical studies. columbia.edu When chiral substituents are added to the porphyrin macrocycle or when the molecule is forced into a non-planar, chiral conformation, it will exhibit a characteristic CD spectrum. Furthermore, the interaction of achiral this compound with chiral guest molecules, such as DNA or amino acids, can induce a CD signal. nih.govmdpi.com

For example, studies on tetra-cationic Pd(II) porphyrin derivatives interacting with DNA have shown distinct changes in the DNA's intrinsic CD signals, indicating structural alterations to the DNA strands upon binding. nih.gov This induced CD provides insight into the binding mode and the supramolecular structure of the resulting complex.

Magnetic Circular Dichroism (MCD) is a related technique that measures CD induced by an external magnetic field and can be applied to both chiral and achiral molecules. nih.gov MCD studies on meso-phenyl-substituted palladium octaethylporphyrins have demonstrated that increasing the number of phenyl substituents systematically alters the electronic structure, which is reflected in the MCD spectra in the Q and Soret band regions. nih.govacs.org This technique allows for detailed analysis of the frontier molecular orbitals (HOMO and LUMO) of the porphyrin system. acs.org

| Analyte | Technique | Observation | Interpretation |

| Pd(II) tetra-thienyl porphyrin + DNA | CD Spectroscopy | Hypochromic effect on DNA bands at 219, 246, and 275 nm nih.gov | Alteration in the DNA secondary structure upon interaction with the porphyrin. nih.gov |

| meso-phenyl-substituted Pd-octaethylporphyrins | MCD Spectroscopy | Altered ratio of MCD intensities in the Q and Soret regions with increasing phenyl substitution. nih.gov | Transformation of the chromophore's electronic structure due to perturbation by substituents. nih.gov |

Structural and Morphological Analysis

X-ray Diffraction (XRD) (Powder and Single Crystal)

X-ray Diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystalline material. It is applied in two main forms: Powder XRD (PXRD) for polycrystalline materials and single-crystal XRD for individual crystals.

Powder X-ray Diffraction (PXRD) is used to identify the crystalline phases of a material and to determine its lattice parameters. For this compound and its derivatives, PXRD is often used to characterize bulk powders or materials where the porphyrin is incorporated into a larger structure, such as a metal-organic framework (MOF). cambridge.org For instance, a zirconium-based MOF incorporating this compound as a surface-bound sensitizer (B1316253) was analyzed by synchrotron PXRD. rsc.org The analysis confirmed the formation of a crystalline material with a face-centered cubic lattice. rsc.org

| Material | Crystalline Structure | Space Group | Lattice Constant (a) |

| Zirconium MOF with surface-bound this compound rsc.org | Face-centered cubic | Fm-3m | 20.9073(1) Å |

Electron Microscopy (TEM, SEM)

Electron microscopy techniques are essential for visualizing the morphology and structure of materials at the micro- and nanoscale.

Scanning Electron Microscopy (SEM) provides images of a sample by scanning the surface with a focused beam of electrons. It is used to determine the size, shape, and surface topography of materials. SEM analysis of a MOF constructed with this compound revealed the formation of well-defined octahedral crystals approximately 1 µm in size. rsc.org In another study, Field-Emission SEM (FESEM) was used to observe the morphology of supramolecular arrays formed by Sn(IV)-porphyrins coordinated to Pd(II) complexes, which appeared as sponge-like nanoparticles with average lengths ranging from 25 to 65 nm. mdpi.com

Transmission Electron Microscopy (TEM) transmits a beam of electrons through a sample to create an image. It offers much higher resolution than SEM and can be used to visualize the internal structure of materials. High-Resolution TEM (HRTEM) has been used to directly image the ordered arrays within self-assembled porphyrin nanostructures, such as nanorods and nanothorns. nih.gov TEM has also been employed to visualize the agglomeration state of palladium nanoparticles coated with pyridyl-substituted porphyrin derivatives. researchgate.net

| Material System | Microscopy Technique | Observed Morphology | Size Range |

| Zirconium MOF with this compound rsc.org | SEM | Octahedral crystals | ~1 µm |

| Sn(IV)-porphyrin with Pd(II) linkers mdpi.com | FESEM | Sponge-like nanoparticles | 25 - 65 nm |

| Self-assembled porphyrin systems nih.gov | HRTEM | Nanorods and nanothorns | N/A |

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique that provides three-dimensional topographical images of surfaces at the nanoscale. It is particularly well-suited for characterizing the self-assembly of porphyrin molecules on surfaces. au.dk

AFM studies on various porphyrin systems have revealed the formation of distinct nanostructures, and the technique can provide precise dimensional data. ru.nl For example, investigations into the self-assembly of the porphyrin TPPS4 showed the formation of stick-like J-aggregates. spiedigitallibrary.org AFM imaging allowed for the direct measurement of these structures. spiedigitallibrary.orgresearchgate.net The technique is also sensitive enough to observe morphological changes in these assemblies induced by external stimuli, such as acoustic cavitation, which was shown to break down the stick-like aggregates into larger complexes composed of smaller particles. spiedigitallibrary.org Similar studies on this compound would elucidate how it self-assembles on various substrates, providing key information for its application in nanoscale devices.

| Porphyrin Aggregate (TPPS4) spiedigitallibrary.org | Length | Width | Height |

| Stick-like J-aggregates | 0.05 - 3 µm | 22 - 50 nm | 4 - 5 nm |

| Structures after acoustic cavitation | N/A | 150 - 200 nm | N/A |

Scanning Probe Microscopy (SPM)

Scanning Probe Microscopy (SPM) is the overarching family of instruments used to image and measure properties of surfaces at the nanoscale. This family includes Atomic Force Microscopy (AFM), Scanning Tunneling Microscopy (STM), and others.

For the characterization of this compound and its derivatives, AFM is the most widely applied SPM technique. The principles and findings discussed in the AFM section (4.2.3) are representative of the application of SPM to this class of compounds. SPM techniques are indispensable for the direct visualization of supramolecular self-assembly, the morphology of thin films, and the structure of porphyrin-based nanostructures on surfaces. The choice of a specific SPM technique depends on the substrate and the type of information required (e.g., topography via AFM or electronic properties via STM).

Particle Size and Distribution Analysis (DLS, LDS)

Dynamic Light Scattering (DLS) is a crucial technique for determining the size distribution profile of small particles in suspension, a common form for metalloporphyrin derivatives intended for various applications. The method is based on the Brownian motion of particles; smaller particles move more rapidly, causing faster fluctuations in the intensity of scattered light.

While specific DLS data for nanoparticles composed exclusively of this compound is not extensively documented in publicly available literature, the technique is widely applied to analogous porphyrin-based nanomaterials. These studies provide a strong indication of the expected behavior and characterization outcomes for this compound nanoparticles. For instance, DLS analysis is used to confirm the successful synthesis of hybrid materials, such as those involving palladium(II) porphyrins immobilized on the surface of titanium dioxide (TiO₂) nanoparticles.

Research on self-assembled nanoparticles of other porphyrin derivatives highlights the influence of the solvent system on particle size. The choice of solvents can lead to aggregates with average diameters ranging from approximately 100 nm to over 800 nm. This variability underscores the importance of DLS in controlling and verifying the dimensions of nanoparticles during their formulation.

Table 1: Representative Particle Size Data for Porphyrin-Based Nanoparticles Determined by DLS

| Porphyrin System | Solvent/Medium | Average Particle Diameter (nm) | Reference Context |

|---|---|---|---|

| Protoporphyrin IX Derivative | Chloroform (B151607)/Hexane | 100 - 220 | Self-aggregation study |

| Protoporphyrin IX Derivative | Chloroform/Methanol | 500 - 850 | Solvent effect on aggregation |

| Porphyrazine-based Photosensitizers | Aqueous Solution | Variable | Analysis of self-assembled nanoparticles |

Thermal and Surface Characterization

The thermal stability and surface properties of this compound, particularly when incorporated into larger structures like polymers or metal-organic frameworks (MOFs), are critical for its application in catalysis, sensing, and gas storage.

Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) is a method of thermal analysis where the mass of a sample is measured over time as the temperature changes. This technique provides information about the thermal stability and composition of a material. For metalloporphyrins, TGA can determine the decomposition temperature, the stability imparted by the central metal ion, and the mass loss associated with coordinated solvent molecules or the degradation of the organic macrocycle.

Studies on various metalloporphyrins and related macrocyclic complexes consistently show high thermal stability. The incorporation of a metal ion, such as palladium(II), into the porphyrin core generally enhances this stability compared to the metal-free ligand. TGA curves for palladium-porphyrin composites typically show an initial slight mass loss due to the evaporation of adsorbed water or solvent, followed by a plateau indicating stability over a wide temperature range. The principal decomposition of the porphyrin macrocycle occurs at significantly elevated temperatures.

Surface Area Analysis (BET)

The Brunauer-Emmett-Teller (BET) method is a standard analytical technique for measuring the specific surface area of materials. It relies on the physical adsorption of a gas (commonly nitrogen) on the surface of the solid at cryogenic temperatures. For materials based on this compound designed for applications like heterogeneous catalysis or gas storage, a high surface area is often desirable.

While data for pure this compound is scarce, research on porous polymers incorporating palladium-porphyrin structures demonstrates the utility of BET analysis. For example, hybrid materials synthesized from Sn(IV)porphyrins and palladium(II) chloride have been shown to possess exceptionally high surface areas. These findings indicate that integrating Pd(II) porphyrin units into extended frameworks is a viable strategy for creating high-surface-area materials. The BET method is considered a reliable technique for characterizing such microporous and mesoporous materials.

Table 2: BET Surface Area of a Palladium-Porphyrin Containing Polymer

| Compound | BET Surface Area (m²/g) | Pore Volume (cm³/g) | General Material Type |

|---|---|---|---|

| (Sn(OH)₂P)₄(PdCl₂)₄ | 3499.82 | 5.30 | Porous Metalloporphyrin Polymer |

| (Sn(L)₂P)₄(PdCl₂)₄ | 2462.23 | 3.89 | Porous Metalloporphyrin Polymer |